Morpholin-4-yl(thieno[3,2-b][1]benzothiophen-2-yl)methanone
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Overview
Description
Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring attached to a thieno3,2-bbenzothiophene core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thieno3,2-bbenzothiophene core, followed by the introduction of the morpholine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of catalysts and solvents that can be easily recycled or disposed of in an environmentally friendly manner is also a consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine: Another heterocyclic compound with a similar core structure.
Benzothiophene: A simpler compound with a single fused ring system.
Morpholine derivatives: Compounds that contain the morpholine ring but differ in their other structural components.
Uniqueness
Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone is unique due to its combination of the morpholine ring and the thieno3,2-bbenzothiophene core. This unique structure may confer specific biological activities and properties that are not found in other similar compounds.
Properties
IUPAC Name |
morpholin-4-yl(thieno[3,2-b][1]benzothiol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(16-5-7-18-8-6-16)13-9-12-14(20-13)10-3-1-2-4-11(10)19-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVFWZHLOLZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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